molecular formula C18H18ClNO4 B2708117 Methyl 4-((2-(2-chlorophenyl)-2-methoxyethyl)carbamoyl)benzoate CAS No. 1795472-43-3

Methyl 4-((2-(2-chlorophenyl)-2-methoxyethyl)carbamoyl)benzoate

Cat. No.: B2708117
CAS No.: 1795472-43-3
M. Wt: 347.8
InChI Key: RTXXZLMXXACBSA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “Methyl 4-((2-(2-chlorophenyl)-2-methoxyethyl)carbamoyl)benzoate” contains a total of 44 bonds; 25 non-H bonds, 14 multiple bonds, 8 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 ester (aromatic), 1 secondary amide (aliphatic), and 1 secondary amine (aromatic) .

Scientific Research Applications

Polymer Science and Materials Engineering

In polymer science, compounds similar to "Methyl 4-((2-(2-chlorophenyl)-2-methoxyethyl)carbamoyl)benzoate" are investigated for their potential as photoinitiators and modifiers in polymerization processes. Guillaneuf et al. (2010) introduced a new alkoxyamine bearing a chromophore group linked to the aminoxyl function, designed for nitroxide-mediated photopolymerization (NMP). This compound, through UV irradiation, generates radicals that initiate polymer growth, demonstrating the potential of such molecules in developing new polymerization techniques (Guillaneuf et al., 2010).

Phase Transition and Computational Investigations

Fowzia S. Alamro et al. (2021) conducted a study on laterally di-substituted derivatives, closely related structurally to "this compound," investigating their mesomorphic properties and molecular packing through computational and experimental methods. This research highlights the importance of molecular structure in determining the mesomorphic and thermal properties of materials, providing insights into the design of materials with desired properties (Fowzia S. Alamro et al., 2021).

Environmental Science

In environmental science, the degradation pathways and the fate of chlorinated compounds in the environment are of significant interest. For instance, J. Becker et al. (1999) explored the anaerobic degradation of chlorophenols in sediments, leading to the formation of chlorobenzoates. Such studies are critical for understanding the environmental impact and degradation mechanisms of chlorinated organic compounds, including those structurally similar to "this compound" (J. Becker et al., 1999).

Properties

IUPAC Name

methyl 4-[[2-(2-chlorophenyl)-2-methoxyethyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4/c1-23-16(14-5-3-4-6-15(14)19)11-20-17(21)12-7-9-13(10-8-12)18(22)24-2/h3-10,16H,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXXZLMXXACBSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC=C(C=C1)C(=O)OC)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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